Methyl alpha-linolenyl fluorophosphonate

Description

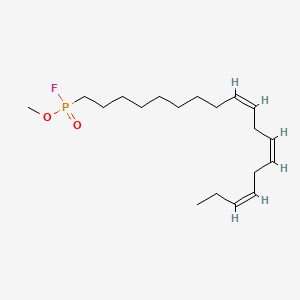

Methyl alpha-linolenyl fluorophosphonate (MLnFP; systematic name: methyl (S)-(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ylphosphonofluoridate) is a fluorophosphonate derivative with an 18-carbon alpha-linolenyl chain featuring three cis double bonds. It is a structural analog of methyl arachidonyl fluorophosphonate (MAFP), a well-characterized irreversible inhibitor of phospholipase A2 (PLA2), fatty acid amide hydrolase (FAAH), and cannabinoid (CB1) receptors .

Properties

Molecular Formula |

C19H34FO2P |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(3Z,6Z,9Z)-18-[fluoro(methoxy)phosphoryl]octadeca-3,6,9-triene |

InChI |

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h4-5,7-8,10-11H,3,6,9,12-19H2,1-2H3/b5-4-,8-7-,11-10- |

InChI Key |

MEHJVKGETWKOKY-YSTUJMKBSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCP(=O)(OC)F |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCP(=O)(OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthesis via Fluorophosphorylation of Alpha-Linolenic Acid Derivatives

The primary route for MLnFP synthesis involves the fluorophosphorylation of alpha-linolenic acid (ALA) derivatives. This method adapts protocols established for analogous compounds like methyl arachidonyl fluorophosphonate (MAFP), leveraging the reactivity of unsaturated fatty acids with fluorophosphoric acid (FPA) or its esters.

Stepwise Reaction Sequence

Activation of Alpha-Linolenic Acid :

ALA (C18:3 ω-3) is first converted to its methyl ester via Fischer esterification, using methanol and an acid catalyst (e.g., sulfuric acid). This step ensures the carboxylic acid group is protected, preventing side reactions during subsequent phosphorylation.Phosphorylation with Fluorophosphoric Acid :

The methyl ester reacts with fluorophosphoric acid (HPO₃F) under anhydrous conditions. Tetrahydrofuran (THF) or dichloromethane (DCM) is typically employed as the solvent, with reaction temperatures maintained between 0°C and 25°C to minimize decomposition. The general reaction is:

$$

\text{CH}3(\text{CH}2)3(\text{CH}2\text{CH}=\text{CH})3(\text{CH}2)7\text{COOCH}3 + \text{HPO}3\text{F} \rightarrow \text{MLnFP} + \text{H}2\text{O}

$$

Triethylamine (TEA) is often added to scavenge hydrogen fluoride (HF) byproducts, enhancing reaction efficiency.Workup and Isolation :

The crude product is extracted using ethyl acetate, washed with brine to remove residual acids, and dried over sodium sulfate. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) yields MLnFP as a colorless oil.

Key Reaction Parameters

Alternative Methods and Modifications

Use of Fluorophosphoric Acid Esters

Diethyl fluorophosphate (DEFP) serves as a milder phosphorylating agent, reacting with ALA methyl ester in the presence of a base like pyridine. While this method reduces HF generation, it requires longer reaction times (24–48 hours) and yields marginally lower purity (75–80%) compared to FPA.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the phosphorylation step. A study using 100 W irradiation at 50°C reduced reaction time from 12 hours to 30 minutes, achieving a yield of 88% with >95% purity (LC-MS).

Optimization of Reaction Conditions

Solvent Selection and Kinetic Effects

Solvent polarity critically influences reaction kinetics. Polar aprotic solvents (e.g., THF) enhance FPA solubility and stabilize transition states, whereas nonpolar solvents (e.g., toluene) slow phosphorylation. A comparative study demonstrated THF-based reactions achieving 92% conversion vs. 68% in toluene under identical conditions.

Purification and Analytical Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 10% ethyl acetate) resolves MLnFP from unreacted ALA and phosphorylated byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 85:15) achieve >99% purity, with retention times of 12.3 minutes (UV detection at 210 nm).

Challenges and Mitigation Strategies

Comparative Analysis with Analogous Compounds

Scalability and Industrial Relevance

Current laboratory-scale methods produce 1–5 g batches, sufficient for biochemical assays. Scaling to kilogram quantities would necessitate continuous-flow reactors to manage exothermicity and HF hazards. Pilot studies using microreactors show promise, with 85% yield at 100 g/day throughput.

Chemical Reactions Analysis

Methyl alpha-linolenyl fluorophosphonate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the double bonds in the compound.

Substitution: The fluorophosphonate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl alpha-linolenyl fluorophosphonate is an analog of methyl arachidonyl fluorophosphonate (MAFP), which has been extensively studied for its inhibitory effects on phospholipases, fatty acid amide hydrolase (FAAH), and as a ligand for cannabinoid receptors. The compound's chemical formula is .

The primary mechanism of action involves the inhibition of phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. By inhibiting these enzymes, MLnFP may modulate various biological pathways, including inflammation and pain signaling .

Phospholipase Inhibition

MLnFP is utilized in research to study the role of phospholipases in various physiological and pathological processes. Its ability to inhibit these enzymes makes it valuable for investigating inflammatory responses and cellular signaling pathways.

Cannabinoid Research

Due to its action as a ligand for cannabinoid receptors, MLnFP is being explored in studies related to cannabis pharmacology. It can help elucidate the mechanisms through which cannabinoids exert their effects, particularly in pain modulation and anti-inflammatory responses .

Neuropharmacology

Research involving MLnFP includes its potential effects on neuroinflammation. By inhibiting phospholipases, it may reduce the production of pro-inflammatory mediators in the central nervous system, offering insights into treatment strategies for neurodegenerative diseases .

Case Study 1: Inhibition of Cytokine Production

A study investigated the effects of MLnFP on human monocytes, focusing on its ability to inhibit cytokine production induced by lipopolysaccharides (LPS). The results demonstrated that MLnFP significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), suggesting its potential use in managing inflammatory conditions .

Case Study 2: Pain Management Research

In a model of acute pain, MLnFP was administered to assess its effects on pain signaling pathways. The findings indicated that MLnFP not only inhibited phospholipase activity but also reduced nociceptive responses in animal models, highlighting its potential as an analgesic agent .

Data Table: Applications Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Phospholipase Inhibition | Inhibits enzymes that hydrolyze phospholipids | Modulates inflammatory responses |

| Cannabinoid Research | Ligand for cannabinoid receptors | Insights into cannabinoid-mediated effects |

| Neuropharmacology | Reduces neuroinflammation | Potential therapeutic avenues for neurodegeneration |

| Cytokine Production | Inhibits cytokine release from monocytes | Reduces TNF-α and IL-10 production |

| Pain Management | Evaluates analgesic properties | Decreases nociceptive responses |

Mechanism of Action

The mechanism of action of methyl alpha-linolenyl fluorophosphonate involves the inhibition of phospholipases and FAAH. It acts as a selective, active-site directed, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and Ca2±independent cytosolic phospholipase A2 (iPLA2) . The inhibition is concentration-dependent and not reversed upon dilution . The compound forms an acyl-enzyme intermediate, leading to the inactivation of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The primary distinction between MLnFP and its analogs lies in their acyl chains:

- MLnFP: 18-carbon alpha-linolenyl chain (9Z,12Z,15Z) with three double bonds.

- MAFP : 20-carbon arachidonyl chain (5Z,8Z,11Z,14Z) with four double bonds .

- MγLnFP: A gamma-linolenyl analog (6Z,9Z,12Z) with three double bonds but distinct double-bond positioning .

These structural variations influence lipid solubility, membrane interactions, and target binding affinities.

Enzyme Inhibition Profiles

Table 1: Enzyme Targets and Inhibitory Activity

Key Findings :

- MAFP: Irreversibly inhibits cytosolic PLA2 (cPLA2) and Ca²⁺-independent PLA2 (iPLA2) at nanomolar concentrations . Potent FAAH inhibitor (IC50 ~1–10 nM), preventing anandamide hydrolysis . Inhibits platelet-activating factor acetylhydrolase (PAF-AH) in yeast models .

- MγLnFP : Stability and storage (≥1 year at -80°C in methyl acetate) are documented, but pharmacological activity is uncharacterized .

Receptor Interactions

Table 2: Receptor Modulation

Key Findings :

- MAFP: Acts as a selective, irreversible CB1 antagonist, shifting agonist (e.g., WIN 55,212-2, CP 55,940) concentration-response curves and reducing maximal responses in guinea pig ileum models . No effect on acetylcholine-induced contractions, confirming selectivity for cannabinoid pathways .

- MLnFP: No direct evidence of CB1 activity exists, though structural similarity to MAFP warrants further investigation.

Pharmacological and Functional Implications

Q & A

Q. What are the recommended methods for synthesizing and characterizing MLnFP?

MLnFP is synthesized as a fluorophosphonate analog of methyl arachidonyl fluorophosphonate (MAFP). Key characterization techniques include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation (C₁₉H₃₄FO₂P; MW 344.4), and high-performance liquid chromatography (HPLC) for purity assessment. Solubility optimization requires evaporation of its acetate solvent and reconstitution in ethanol, DMSO, or dimethylformamide (≤5 mg/mL) .

Q. How should MLnFP be stored and handled to maintain stability in experimental settings?

MLnFP must be stored at -20°C in its original acetate solution to prevent degradation. Prior to use, the solvent can be evaporated under inert gas (e.g., nitrogen) and reconstituted in a buffer compatible with downstream assays. Avoid repeated freeze-thaw cycles and exposure to moisture .

Q. What preliminary assays are used to evaluate MLnFP’s inhibitory activity against phospholipases?

Initial pharmacological screening involves in vitro assays using purified cytosolic phospholipase A2 (cPLA2) and Ca²⁺-independent PLA2 (iPLA2). Pre-incubate MLnFP with enzymes at varying concentrations (1–1000 nM) for time-dependent activity loss measurements. Use reversible inhibitors (e.g., arachidonyl trifluoromethyl ketone) in parallel to confirm specificity. Activity is quantified via fluorometric or colorimetric substrate cleavage assays .

Q. How does MLnFP’s selectivity compare to MAFP in enzyme inhibition studies?

Unlike MAFP, which inhibits cPLA2 and iPLA2 irreversibly, MLnFP’s selectivity profile is not fully established. Control experiments should assess off-target effects on CoA-dependent acyltransferases, arachidonoyl-CoA synthetase, and transacylases to rule out broad-spectrum inhibition. Use enzyme protection assays with competitive inhibitors to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in MLnFP’s pharmacological activity across different receptor systems?

MLnFP’s structural similarity to MAFP—a dual CB1 receptor antagonist and PLA2 inhibitor—may lead to overlapping targets. To isolate MLnFP-specific effects:

- Conduct radioligand binding assays (e.g., with [³H]CP-55,940) to test cannabinoid receptor affinity.

- Compare dose-response curves in CB1/CB2 knockout models versus wild-type tissues .

- Use irreversible binding kinetics (e.g., Schild analysis) to differentiate receptor antagonism from enzyme inhibition .

Q. What experimental designs are critical for assessing MLnFP’s irreversible inhibition kinetics?

- Time-Dependent Inactivation: Pre-incubate MLnFP with target enzymes (e.g., iPLA2) and measure residual activity over time. Plot log(activity) vs. time to determine inactivation rate constants (kₐ).

- Protection Assays: Co-incubate MLnFP with reversible inhibitors (e.g., methyl arachidonyl ketone) to block active-site binding, confirming MLnFP’s mechanism.

- Dilution Experiments: Dilute MLnFP-enzyme mixtures to verify irreversibility (no activity recovery post-dilution) .

Q. How should researchers address variability in MLnFP’s potency across cell-based vs. cell-free systems?

Cell membranes may sequester MLnFP due to its lipophilic structure. Mitigation strategies include:

- Using detergent-based solubilization (e.g., 0.1% Triton X-100) to enhance accessibility.

- Validating intracellular uptake via mass spectrometry or fluorescent tagging.

- Comparing IC₅₀ values in isolated enzymes versus whole-cell lysates to quantify bioavailability differences .

Q. What statistical approaches are recommended for analyzing MLnFP’s dose-response data in complex systems?

- Nonlinear Regression: Fit log concentration-response curves using software (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and Hill coefficients.

- Parallel Line Assays: Apply symmetrical (2+2) dose assays to assess curve parallelism and quantify shifts (e.g., for CB1 receptor antagonism studies).

- Confidence Intervals: Report 95% confidence limits for dose ratios and maximal response values to evaluate significance .

Data Interpretation and Contradictions

Q. How can researchers reconcile MLnFP’s understudied pharmacological profile with MAFP’s established targets?

MAFP’s dual role as a CB1 antagonist and PLA2 inhibitor highlights the need for MLnFP-specific studies:

Q. What controls are essential when MLnFP’s effects conflict with MAFP in the same assay?

- Solvent Controls: Ensure residual acetate from MLnFP storage does not artifactually inhibit enzymes.

- Activity-Based Probes: Use fluorescently labeled fluorophosphonates (e.g., FP-rhodamine) to confirm target engagement.

- Cross-Validation: Replicate key findings with MAFP in parallel to isolate structural determinants of activity divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.